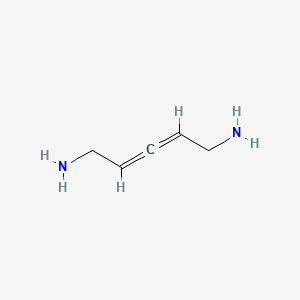
Penta-2,3-diene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-2,3-diene-1,5-diamine is an organic compound characterized by the presence of two double bonds and two amine groups. This compound falls under the category of cumulated dienes, where the double bonds are adjacent to each other. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-2,3-diene-1,5-diamine can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation . Another method includes the dehydration of alcohols or the dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production of this compound often involves the use of lysine decarboxylase in a lysine fermentation broth to synthesize the compound . This method is more economical and simpler compared to using purified lysine as the substrate.
Chemical Reactions Analysis
Types of Reactions: Penta-2,3-diene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Penta-2,3-diene-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which penta-2,3-diene-1,5-diamine exerts its effects involves interactions with various molecular targets. The compound can form resonance-stabilized carbocations, which can undergo further reactions . The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the presence of the double bonds and amine groups.
Comparison with Similar Compounds
Penta-1,3-diene: A conjugated diene with similar reactivity but different stability due to the conjugation of double bonds.
2,5-Heptadiene: A non-conjugated diene with isolated double bonds.
1,3-Butadiene: Another conjugated diene with different applications in polymer chemistry.
Uniqueness: Penta-2,3-diene-1,5-diamine is unique due to its cumulated diene structure, which imparts different reactivity and stability compared to conjugated and non-conjugated dienes. The presence of amine groups further enhances its versatility in chemical reactions and applications.
Properties
CAS No. |
918871-98-4 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
InChI |
InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h2-3H,4-7H2 |
InChI Key |
QSWBLOPTQRYTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C=CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



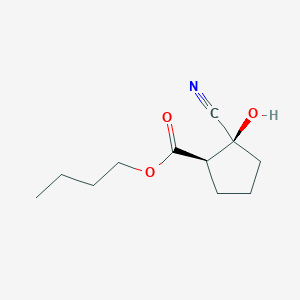
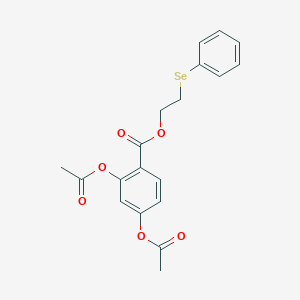
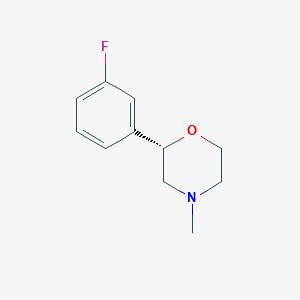


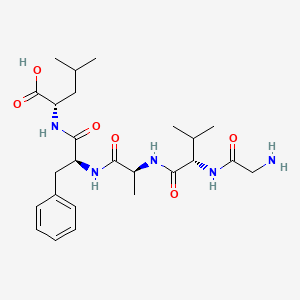
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
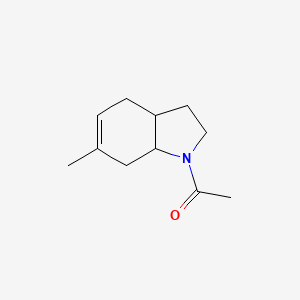
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
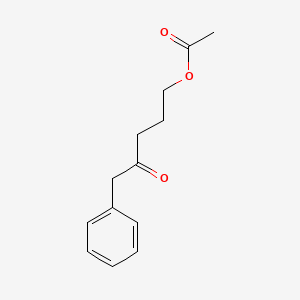
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
